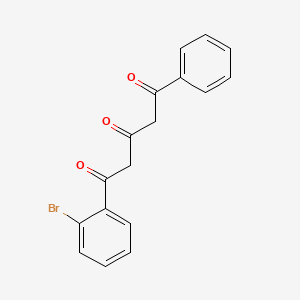![molecular formula C9H8Cl2FNO3S2 B14004437 S-[2,6-dichloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate CAS No. 35685-69-9](/img/structure/B14004437.png)
S-[2,6-dichloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dichloro-4-(dimethylcarbamoylsulfanyl)benzenesulfonyl fluoride is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of dichloro, dimethylcarbamoylsulfanyl, and benzenesulfonyl fluoride groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-4-(dimethylcarbamoylsulfanyl)benzenesulfonyl fluoride typically involves multiple steps. One common method starts with the preparation of 3,5-dichlorobenzoyl chloride from 3,5-dichlorobenzoic acid using thionyl chloride . This intermediate is then reacted with dimethylcarbamoyl chloride in the presence of a base such as pyridine to introduce the dimethylcarbamoylsulfanyl group . Finally, the benzenesulfonyl fluoride group is introduced through a reaction with sulfur tetrafluoride under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using automated systems to ensure precision and safety. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-dichloro-4-(dimethylcarbamoylsulfanyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: The dichloro groups can be involved in oxidation-reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .
Wissenschaftliche Forschungsanwendungen
3,5-dichloro-4-(dimethylcarbamoylsulfanyl)benzenesulfonyl fluoride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5-dichloro-4-(dimethylcarbamoylsulfanyl)benzenesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to enzyme inhibition . This interaction disrupts the normal function of the enzyme, which can be exploited in various therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-dichlorobenzoyl chloride: Shares the dichloro and benzoyl groups but lacks the sulfonyl fluoride and dimethylcarbamoylsulfanyl groups.
4-(dimethylcarbamoylsulfanyl)benzenesulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
Uniqueness
3,5-dichloro-4-(dimethylcarbamoylsulfanyl)benzenesulfonyl fluoride is unique due to the combination of its functional groups, which confer distinct reactivity and biological activity. The presence of both sulfonyl fluoride and dimethylcarbamoylsulfanyl groups makes it particularly valuable in medicinal chemistry for enzyme inhibition studies .
Eigenschaften
CAS-Nummer |
35685-69-9 |
|---|---|
Molekularformel |
C9H8Cl2FNO3S2 |
Molekulargewicht |
332.2 g/mol |
IUPAC-Name |
S-(2,6-dichloro-4-fluorosulfonylphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C9H8Cl2FNO3S2/c1-13(2)9(14)17-8-6(10)3-5(4-7(8)11)18(12,15)16/h3-4H,1-2H3 |
InChI-Schlüssel |
JIKHIWPLFQIXIN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)SC1=C(C=C(C=C1Cl)S(=O)(=O)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B14004367.png)
![4-[[4-[Bis(3-chloropropyl)amino]-2-methylphenyl]methylideneamino]-2,6-dichlorophenol;hydrochloride](/img/structure/B14004371.png)
![Tert-butyl 2,3,4,5-tetrahydro-4-oxobenzo[b][1,4]diazepine-1-carboxylate](/img/structure/B14004381.png)

![3,5-Dibromo-4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14004407.png)
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carbothioamide](/img/structure/B14004409.png)
![1-[1,1-Bis(butylsulfanyl)ethylsulfanyl]butane](/img/structure/B14004412.png)
![Dimethyl 2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B14004413.png)
![2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B14004423.png)
![2-Amino-3-[4-(dimethylamino)phenyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14004427.png)



